molecular formula C23H45NO4 B1678354 L-Palmitoylcarnitine CAS No. 2364-67-2

L-Palmitoylcarnitine

Cat. No.: B1678354
CAS No.: 2364-67-2
M. Wt: 399.6 g/mol
InChI Key: XOMRRQXKHMYMOC-UHFFFAOYSA-N
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Description

L-Palmitoylcarnitine is an ester derivative of carnitine, a compound involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP). This compound is particularly significant in the context of energy production and fatty acid metabolism .

Mechanism of Action

Target of Action

L-Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system , a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway . This system plays a crucial role in regulating host immune responses and is of great clinical significance .

Mode of Action

This compound interacts directly with its targets, potentiating their enzymatic activities. For instance, it has been shown to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA) , with high affinities .

Biochemical Pathways

This compound is involved in the regulation of membrane molecular dynamics and the β-oxidation of fatty acids . It is a well-known intermediate in mitochondrial fatty acid oxidation, synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . It also plays a role in the TCA cycle to generate energy .

Pharmacokinetics

It is known that this compound is an endogenous fatty acid metabolite , suggesting that it is naturally synthesized and metabolized within the body.

Result of Action

The action of this compound results in various molecular and cellular effects. It has been implicated in the pathology of cardiac ischemia , causing disorders of vascular endothelium . It also potentiates the functions of caspases to take part in apoptosis . Furthermore, it has been shown to exert anti-coagulant effects .

Action Environment

The action of this compound can be influenced by the membrane lipid environment. For instance, during ischemia, this compound accumulates in the sarcolemma and deranges the membrane lipid environment . This alteration of the membrane lipid environment modulates the KATP channel activity .

Biochemical Analysis

Biochemical Properties

L-Palmitoylcarnitine interacts with various enzymes and proteins. It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . The transformation of palmitoyl-CoA into this compound is facilitated by the Carnitine O-palmitoyltransferase family . This interaction is crucial for the transport of long-chain acyl groups across the inner membrane of the mitochondria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA), showing high affinities . It also induces elevation of intracellular Ca2+ level in various types of cells , which can lead to disorders of vascular endothelium .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It directly interacts with plasmin and tPA, potentiating their enzymatic activities . This interaction is crucial for its anti-coagulant effects .

Temporal Effects in Laboratory Settings

It has been shown to exert anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA) .

Dosage Effects in Animal Models

In animal models, this compound administration has been shown to significantly inhibit FeCl3-induced arterial thrombosis

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle (TCA) to generate energy . The beta oxidation yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .

Transport and Distribution

This compound is actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the same Carnitine O-palmitoyltransferase family is then responsible for transforming the this compound back to the palmitoyl-CoA form .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization is crucial for its role in the tricarboxylic acid cycle (TCA) and the production of energy in the form of ATP .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine can be synthesized through the esterification of palmitic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: L-Palmitoylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Palmitoylcarnitine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

L-Palmitoylcarnitine is part of a family of acylcarnitines, which includes compounds such as:

Uniqueness: this compound is unique due to its long-chain fatty acid structure, which makes it particularly important for the transport and metabolism of long-chain fatty acids. Its role in energy production and fatty acid metabolism distinguishes it from other acylcarnitines .

Properties

IUPAC Name

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMRRQXKHMYMOC-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019091
Record name Palmitoyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-67-2
Record name Palmitoyl-(-)-carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2364-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoyl-L-carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL CARNITINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G38O5K038
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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